molecular formula C6H3ClN2 B1650751 4-Chloro-2-ethynylpyrimidine CAS No. 1196156-98-5

4-Chloro-2-ethynylpyrimidine

Cat. No.: B1650751
CAS No.: 1196156-98-5
M. Wt: 138.55 g/mol
InChI Key: WBSUWOKWQIAZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-ethynylpyrimidine: is a heterocyclic aromatic compound with the molecular formula C6H3ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position and an ethynyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethynylpyrimidine typically involves the reaction of 4-chloropyrimidine with acetylene under specific conditions. One common method is the palladium-catalyzed coupling reaction, known as the Sonogashira coupling. This reaction involves the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethynylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl and diaryl derivatives.

    Oxidation and Reduction: Oxo-pyrimidines and dihydropyrimidines

Scientific Research Applications

Chemistry: 4-Chloro-2-ethynylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have been investigated for their potential as antiviral, antibacterial, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique electronic and optical properties. These materials have applications in electronics, photonics, and nanotechnology .

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethynylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes. In anticancer research, it may interfere with cell division by inhibiting key proteins involved in the cell cycle .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Chloro-4-ethynylpyridine
  • 2-Bromo-4-ethynylpyridine
  • 5-Bromo-2-ethynylpyrimidine
  • 2-Ethynylpyrimidine

Comparison: 4-Chloro-2-ethynylpyrimidine is unique due to the specific positioning of the chlorine and ethynyl groups, which confer distinct reactivity and properties. Compared to 2-Chloro-4-ethynylpyridine, it has a different electronic distribution, affecting its reactivity in nucleophilic substitution and cross-coupling reactions. The presence of the pyrimidine ring also influences its biological activity, making it more suitable for certain pharmaceutical applications .

Properties

IUPAC Name

4-chloro-2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-6-8-4-3-5(7)9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSUWOKWQIAZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593995
Record name 4-Chloro-2-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-98-5
Record name 4-Chloro-2-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-ethynylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-ethynylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-ethynylpyrimidine
Reactant of Route 4
4-Chloro-2-ethynylpyrimidine
Reactant of Route 5
4-Chloro-2-ethynylpyrimidine
Reactant of Route 6
4-Chloro-2-ethynylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.